

Application Note: Regioselective Synthesis of 4-Methyl-3-nitrobenzonitrile via Electrophilic Nitration

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Compound of Interest

Compound Name: 4-Methyl-2-nitrobenzonitrile

Cat. No.: B1266437

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Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and material science industries. This application note details the synthesis of 4-methyl-3-nitrobenzonitrile from 4-methylbenzonitrile (p-tolunitrile). The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the nitrile group is a deactivating, meta-director. In 4-methylbenzonitrile, the positions ortho to the methyl group (C3 and C5) are also meta to the nitrile group. Consequently, the incoming electrophile (the nitronium ion, NO_2^+) is strongly directed to the C3 position, leading to the preferential formation of 4-methyl-3-nitrobenzonitrile. Direct nitration to the C2 position is sterically hindered and electronically disfavored. This protocol provides a high-yield method for the synthesis of the 3-nitro isomer.

Key Reaction Parameters

The successful synthesis of 4-methyl-3-nitrobenzonitrile relies on the precise control of several key parameters:

- **Temperature:** The nitration reaction is highly exothermic. Maintaining a low temperature (typically below 10°C) is crucial to prevent over-nitration and the formation of unwanted byproducts.^[1]

- **Reagent Stoichiometry:** A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO_2^+) in situ. The ratio of these acids influences the reaction rate and selectivity.
- **Reaction Time:** Sufficient reaction time is necessary to ensure complete conversion of the starting material.
- **Quenching:** The reaction is quenched by pouring the mixture onto crushed ice, which precipitates the solid product.^[2]

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzonitrile

This protocol is adapted from established literature procedures for the nitration of 4-methylbenzonitrile.^[2]

Materials and Reagents

- 4-Methylbenzonitrile (p-Tolunitrile)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Crushed Ice
- Distilled Water
- Chloroform-d (CDCl_3) for NMR analysis

Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel

- Ice-salt bath
- Büchner funnel and vacuum flask
- Standard laboratory glassware
- NMR Spectrometer

Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, place 4-methylbenzonitrile (11 g, 0.098 mol).
- **Cooling:** Cool the flask in an ice-salt bath to 0°C.
- **Acid Addition:** Slowly add concentrated sulfuric acid (20 mL) to the 4-methylbenzonitrile while maintaining the temperature at 0°C.
- **Nitrating Mixture Addition:** Slowly add concentrated nitric acid (20 mL) dropwise to the stirred mixture over a period of 1 hour. It is critical to maintain the reaction temperature at 0°C throughout the addition to prevent side reactions.[2]
- **Reaction:** After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour to ensure the reaction goes to completion.[2]
- **Quenching:** Carefully pour the reaction mixture onto a beaker filled with crushed ice, stirring continuously. A precipitate will form.[2]
- **Isolation:** Allow the ice to melt completely. Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid thoroughly with cold distilled water to remove any residual acids.
- **Drying:** Dry the product to obtain 4-methyl-3-nitrobenzonitrile as a white solid.

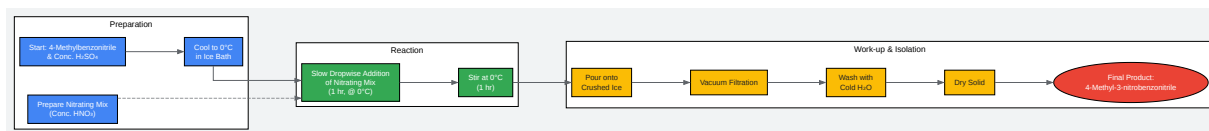
Data Presentation

The following table summarizes the quantitative data obtained from the synthesis.

Parameter	Value	Reference
Starting Material	4-Methylbenzonitrile	[2]
Product	4-Methyl-3-nitrobenzonitrile	[2]
Yield	15.2 g (95%)	[2]
Appearance	White Solid	[2]
¹ H NMR Data (500 MHz, CDCl ₃)		
δ 8.27 (d, J=1.6 Hz, 1H)	Aromatic CH proton ortho to the nitro group	[2]
δ 7.78 (dd, J=8.0, 1.7 Hz, 1H)	Aromatic CH proton para to the methyl group	[2]
δ 7.51 (d, J=8.0 Hz, 1H)	Aromatic CH proton meta to the nitro group	[2]
δ 2.69 (s, 3H)	Methyl (CH ₃) protons	[2]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis.



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Caption: Experimental workflow for the synthesis of 4-Methyl-3-nitrobenzonitrile.

Caption: Reaction scheme for the nitration of 4-methylbenzonitrile.

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References

- 1. benchchem.com [benchchem.com]
- 2. 4-Methyl-3-nitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
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